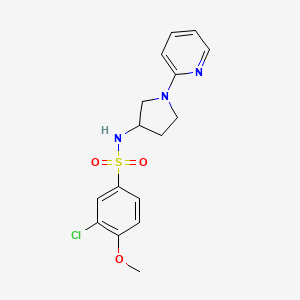

3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biologische Aktivität

3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.85 g/mol

- CAS Number : 1795359-11-3

The structure of the compound includes a pyrrolidine ring and a pyridine moiety, which are known to contribute to its biological activity. The presence of chlorine and methoxy groups also plays a critical role in modulating its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown promising results against various bacterial strains. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

Note: MIC (Minimum Inhibitory Concentration) values for this compound are currently under investigation.

Antiviral Activity

Preliminary studies suggest that derivatives of sulfonamides may possess antiviral properties, particularly against viruses like Hepatitis B (HBV). The mechanism often involves the modulation of host cell factors that inhibit viral replication.

Case Study: Anti-HBV Activity

A study on related compounds indicated that specific structural modifications could enhance antiviral efficacy. For example, N-substituted phenylbenzamide derivatives were tested against HBV, revealing potential as effective inhibitors by increasing intracellular levels of antiviral proteins such as APOBEC3G.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure–activity relationship (SAR). Modifications in substituents on the aromatic rings and the nitrogen-containing heterocycles significantly influence its pharmacological profile.

Key Findings:

- Chlorine Substitution : Enhances antibacterial activity.

- Methoxy Group : Contributes to lipophilicity, improving membrane penetration.

- Pyridine and Pyrrolidine Rings : Essential for receptor binding and biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The compound has been identified as a promising candidate for drug development due to its structural features, which allow it to interact with various biological targets. Specifically, the presence of the pyridine and pyrrolidine moieties enhances its affinity for biological receptors.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study indicated that derivatives of sulfonamides exhibit selective COX-2 inhibition, which is beneficial for minimizing side effects associated with non-selective inhibitors like traditional NSAIDs .

| Compound | Activity | Reference |

|---|---|---|

| 3-chloro-4-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | Potential COX inhibitor | |

| PYZ43 | Anti-inflammatory and analgesic |

Hedgehog Signaling Pathway Inhibition

The compound has also been explored in the context of cancer therapy, particularly as an inhibitor of the Hedgehog signaling pathway. This pathway is often dysregulated in various malignancies, making it a target for therapeutic intervention. Research indicates that compounds similar to this compound can effectively inhibit this pathway, potentially leading to reduced tumor growth and improved patient outcomes .

Inhibition of Metallo-β-lactamases

Another application involves the inhibition of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer antibiotic resistance. Compounds with similar structures have been investigated for their ability to inhibit these enzymes, thereby restoring the efficacy of β-lactam antibiotics .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

Case Study 1: COX Inhibitors

In a recent study, a series of sulfonamide derivatives were synthesized and tested for their COX inhibitory activity. The results showed promising selectivity towards COX-2 over COX-1, suggesting potential for use as anti-inflammatory drugs with fewer gastrointestinal side effects .

Case Study 2: Cancer Therapeutics

Another study focused on the design of small molecules targeting the Hedgehog signaling pathway. The synthesized compounds demonstrated significant anti-cancer activity in vitro and in vivo models, indicating their potential as therapeutic agents against tumors driven by aberrant Hedgehog signaling .

Eigenschaften

IUPAC Name |

3-chloro-4-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)19-12-7-9-20(11-12)16-4-2-3-8-18-16/h2-6,8,10,12,19H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQMOGDYGKLAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.